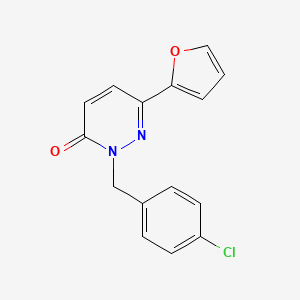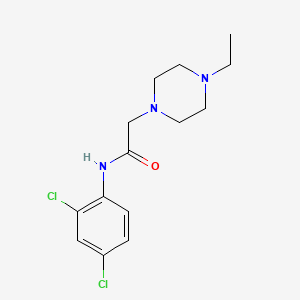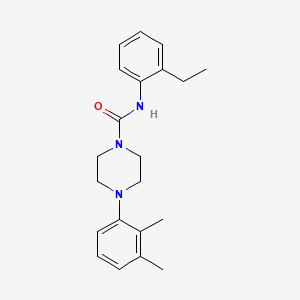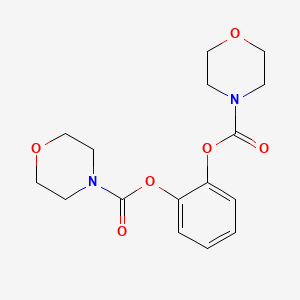![molecular formula C22H26N2O3 B5304237 butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate, also known as BMDA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is able to detect ROS through a process known as oxidation-induced fluorescence (OIF). In the presence of ROS, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate undergoes a reaction that results in the formation of a fluorescent product. This fluorescence can then be detected and measured, providing information about the levels of ROS present in the cell.
Biochemical and Physiological Effects:
butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been shown to have minimal toxicity and does not interfere with cellular processes. It has also been demonstrated to be membrane-permeable, allowing it to enter cells and detect ROS in various cellular compartments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in lab experiments is its ability to detect ROS in real-time, providing researchers with a dynamic view of cellular processes. However, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations in terms of its specificity, as it is not able to distinguish between different types of ROS. Additionally, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate requires specialized equipment and expertise for detection and analysis.
Direcciones Futuras
For butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate research include the development of more specific ROS probes, as well as the application of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in the study of disease processes and drug discovery. Additionally, research is needed to further understand the mechanisms of action of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate and its potential applications in various scientific fields.
In conclusion, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is a synthetic compound that has shown promise in scientific research due to its ability to act as a fluorescent probe for the detection of ROS in living cells. While butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations, it has potential applications in various scientific fields and is an area of active research.
Métodos De Síntesis
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate can be synthesized through a multi-step process involving the reaction of butyl acrylate with benzoyl chloride, followed by the reaction of the resulting product with 4-(dimethylamino)aniline. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been utilized in various scientific research studies due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has also been used as a tool to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of ROS on cellular processes.
Propiedades
IUPAC Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-15-27-22(26)20(23-21(25)18-9-7-6-8-10-18)16-17-11-13-19(14-12-17)24(2)3/h6-14,16H,4-5,15H2,1-3H3,(H,23,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQOXXUWMFLBP-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)




![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)